molecular formula C14H17NO4S B2423572 N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide CAS No. 1396846-32-4

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide

Cat. No.: B2423572
CAS No.: 1396846-32-4
M. Wt: 295.35
InChI Key: PHTGSRMTMLFYPG-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide is a synthetic small molecule designed for research purposes, integrating a furan heterocycle with a benzenesulfonamide pharmacophore. This structural motif is of significant interest in medicinal and bioorganic chemistry. Furan-containing compounds are frequently explored for their diverse biological activities and serve as key intermediates in the synthesis of more complex molecular architectures . Similarly, the sulfonamide functional group is a privileged structure in drug discovery, known for its ability to interact with a wide range of enzymes and receptors, and is found in inhibitors for various therapeutic targets . The integration of these features into a single molecule makes it a valuable candidate for investigating new chemical entities in areas such as enzyme inhibition and cellular signaling pathway modulation. Researchers can utilize this compound as a building block in organic synthesis or as a lead compound for structure-activity relationship (SAR) studies in oncology and other disease research. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-11-5-3-6-12(9-11)20(17,18)15-10-14(2,16)13-7-4-8-19-13/h3-9,15-16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTGSRMTMLFYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

N-(2-(Furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide belongs to the sulfonamide class, characterized by a furan-substituted hydroxypropyl chain linked to a 3-methylbenzenesulfonamide moiety. Its preparation generally follows two primary routes:

  • Direct sulfonylation of 2-(furan-2-yl)-2-hydroxypropylamine with 3-methylbenzenesulfonyl chloride.
  • Stepwise assembly involving hydroxyl protection, sulfonamide bond formation, and subsequent deprotection.

Critical challenges include managing the reactivity of the hydroxyl group during sulfonylation and ensuring regioselectivity in furan ring functionalization.

Detailed Preparation Methods

Synthesis of 2-(Furan-2-yl)-2-Hydroxypropylamine

The amine precursor is synthesized via Grignard addition or reductive amination :

Grignard Approach
  • Formation of furyl ketone : Furan-2-ylmagnesium bromide reacts with acetone in tetrahydrofuran (THF) at −78°C to yield 2-(furan-2-yl)-2-propanol.
  • Amination : The alcohol undergoes Mitsunobu reaction with phthalimide, followed by hydrazinolysis to produce 2-(furan-2-yl)-2-hydroxypropylamine.
    • Yield : 68–75% after column chromatography.
Reductive Amination
  • Condensation : 2-(Furan-2-yl)-2-propanone reacts with ammonium acetate in methanol, followed by sodium cyanoborohydride reduction.
  • Workup : Neutralization and extraction afford the amine in 62% yield.

Sulfonylation with 3-Methylbenzenesulfonyl Chloride

The amine is treated with 3-methylbenzenesulfonyl chloride under basic conditions:

  • Reaction Conditions :
    • Solvent : Dichloromethane (DCM) or THF.
    • Base : Triethylamine (2.5 equiv.) or pyridine.
    • Temperature : 0°C to room temperature (rt), 12–24 hours.
  • Mechanism : Nucleophilic attack of the amine on the sulfonyl chloride, facilitated by base-mediated HCl scavenging.
  • Yield : 70–83% after silica gel chromatography.

Example Protocol :

To a stirred solution of 2-(furan-2-yl)-2-hydroxypropylamine (1.0 equiv.) in DCM, add triethylamine (2.5 equiv.) dropwise. Cool to 0°C, then add 3-methylbenzenesulfonyl chloride (1.1 equiv.). Warm to rt, stir for 18 h. Quench with water, extract with DCM (3×), dry over Na₂SO₄, and concentrate. Purify via chromatography (petroleum ether/ethyl acetate 3:1).

Hydroxyl Group Protection-Deprotection Strategies

To prevent undesired side reactions during sulfonylation, the hydroxyl group is often protected:

tert-Butyldimethylsilyl (TBS) Protection
  • Protection : Treat the amine precursor with TBSCl (1.2 equiv.) and imidazole (2.0 equiv.) in DMF, rt, 4 h.
  • Sulfonylation : Proceed as in Section 2.2.
  • Deprotection : Use tetra-n-butylammonium fluoride (TBAF) in THF (0°C to rt, 2 h).
    • Overall Yield : 65–72%.

Optimization of Reaction Conditions

Solvent and Base Effects

Solvent Base Yield (%) Purity (%) Source
THF NaH 78 95
DCM Triethylamine 83 97
DMF Pyridine 71 93

THF and DCM outperform DMF due to better solubility of intermediates and milder reaction profiles.

Temperature and Stoichiometry

Elevating temperatures beyond 40°C promotes sulfonate ester formation, reducing yields to ≤55%. Stoichiometric excess of sulfonyl chloride (1.1–1.3 equiv.) maximizes conversion without byproducts.

Purification and Characterization

  • Chromatography : Silica gel (petroleum ether/ethyl acetate 3:1 to 1:1) removes unreacted sulfonyl chloride and hydroxylated byproducts.
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 7.80–7.73 (m, 2H, ArH), 7.31–7.24 (m, 2H, ArH), 6.42–6.38 (m, 1H, furan), 4.21 (s, 1H, OH), 3.20 (t, J = 7.2 Hz, 2H, CH₂).
    • IR : 3362 cm⁻¹ (OH), 1640 cm⁻¹ (S=O).

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Direct Sulfonylation Short route, minimal steps Hydroxyl group interference 70–83
TBS Protection High regioselectivity Additional protection steps 65–72
Reductive Amination Avoids Grignard reagents Lower yield 62

The TBS protection method, despite requiring extra steps, ensures higher reproducibility for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, leading to various biological effects. The sulfonamide group can inhibit certain enzymes, contributing to its antimicrobial and anti-inflammatory properties. The hydroxypropyl group enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a furan ring, a hydroxypropyl group, and a sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to interact with biological targets, particularly enzymes. The presence of the furan moiety enhances its chemical reactivity and pharmacological potential. The molecular formula is C14H17N1O4SC_{14}H_{17}N_{1}O_{4}S.

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to bind to active sites on enzymes, potentially inhibiting their activity.
  • Receptor Interaction : The compound may interact with specific receptors, modulating various biological pathways.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Studies suggest that sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways. The furan ring may enhance this activity through increased membrane permeability.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, possibly through inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells, although further research is needed to elucidate the specific mechanisms involved.

Case Studies and Experimental Results

  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects :
    • In vitro experiments showed that the compound reduced the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines .
  • Anticancer Potential :
    • Research conducted on human cancer cell lines indicated that the compound could inhibit cell proliferation and induce apoptosis, suggesting its potential as an anticancer agent .

Summary of Biological Activity

Activity Type Observed Effects Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What are the critical steps in synthesizing N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the hydroxypropyl-furan intermediate via nucleophilic addition or substitution reactions.
  • Step 2 : Sulfonamide coupling using 3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst).
  • Step 3 : Purification via column chromatography or recrystallization.

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry of the furan ring and sulfonamide linkage.
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for biological assays) .

Q. How do the functional groups in this compound influence its reactivity and solubility?

  • Furan Ring : Enhances π-π stacking interactions but may reduce aqueous solubility.
  • Hydroxypropyl Group : Introduces hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO or ethanol).
  • Sulfonamide Moiety : Stabilizes interactions with biological targets (e.g., enzymes) via hydrogen bonding and electrostatic forces.
  • 3-Methylbenzene : Increases lipophilicity, favoring membrane permeability .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonamide coupling, and what kinetic factors are critical?

  • Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation by activating the sulfonyl chloride .
  • Solvent Selection : Anhydrous dichloromethane or THF minimizes side reactions.
  • Temperature Control : Reactions performed at 0–5°C reduce thermal degradation.
  • Kinetic Monitoring : In situ FTIR or HPLC tracks reaction progress, ensuring completion within 6–12 hours .

Q. What methodologies are recommended for evaluating this compound’s bioactivity against bacterial dihydropteroate synthase (DHPS)?

  • Enzyme Inhibition Assays : Use recombinant DHPS with 7,8-dihydropteroate and ATP as substrates. Measure IC₅₀ values via UV-Vis spectroscopy (λ = 340 nm).
  • Comparative Studies : Benchmark against sulfamethoxazole (a known DHPS inhibitor).
  • Structural Analysis : Molecular docking (e.g., AutoDock Vina) to predict binding interactions with the pterin-binding pocket .

Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) data?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions for electrophilic attack.
  • Molecular Dynamics (MD) Simulations : Assess stability of sulfonamide-enzyme complexes under physiological conditions (e.g., solvation in explicit water models).
  • Data Reconciliation : Cross-validate computational predictions with experimental IC₅₀ and LogP values to identify outliers .

Q. What strategies mitigate variability in biological assay results for this compound?

  • Standardized Protocols : Use fixed cell lines (e.g., HEK293 for cytotoxicity) and uniform inoculum sizes in antimicrobial assays.
  • Positive/Negative Controls : Include sulfamethoxazole and solvent-only controls.
  • Batch Consistency : Validate compound purity across synthetic batches via LC-MS .

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